Methyl 4-(1-(4-iodophenoxy)butyl)benzoate
Description
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring, a butyl chain substituted with a 4-iodophenoxy moiety. This compound combines aromatic, ether, and halogenated functionalities, making it structurally distinct.
Properties
Molecular Formula |
C18H19IO3 |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
methyl 4-[1-(4-iodophenoxy)butyl]benzoate |
InChI |
InChI=1S/C18H19IO3/c1-3-4-17(22-16-11-9-15(19)10-12-16)13-5-7-14(8-6-13)18(20)21-2/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
TYXAJIQPXVUAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Electrophilic Aromatic Substitution: The benzoate ester can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Employed in carbon–carbon bond formation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Benzoates: Formed through substitution reactions.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Scientific Research Applications
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate involves its interaction with specific molecular targets. The iodophenoxy group can form strong interactions with biological macromolecules, potentially disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-(1-(4-iodophenoxy)butyl)benzoate with structurally related benzoate derivatives, emphasizing substituent effects on physical, chemical, and biological properties.
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Halogen Effects: The iodine atom in the target compound provides greater steric hindrance and polarizability compared to bromine or chlorine analogs (e.g., ). This may reduce solubility in polar solvents but enhance binding affinity in biological systems due to halogen bonding.
Chain Length and Functional Groups: Hydroxybutyl derivatives (e.g., ) show higher polarity and hydrogen-bonding capacity, making them more water-soluble than the target compound’s iodophenoxybutyl group. Unsaturated chains (e.g., ) introduce conjugation sites for reactivity, unlike the saturated butyl chain in the target compound, which prioritizes stability.
Biological Activity: Brominated compounds () demonstrate antimicrobial and enzyme-inhibitory properties, suggesting that the iodine analog could exhibit similar or enhanced bioactivity due to heavier halogen effects. The phenoxy group in the target compound may mimic natural substrates in enzyme-binding pockets, as seen in estrogen-like phenoxy derivatives .
Synthetic Considerations: The synthesis of the target compound likely involves iodination of a phenoxy precursor, a step more complex than bromination or chlorination due to iodine’s lower electrophilicity . Ether linkages (as in the target compound) generally improve oxidative stability compared to ester or amide groups in analogs like .
Table 2: Physical Property Comparisons
| Property | Target Compound | Methyl 4-(1-hydroxybutyl)benzoate | Methyl 4-butylbenzoate |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 222 g/mol | 192 g/mol |
| Solubility in Water | Low (iodine hydrophobicity) | Moderate (hydroxyl group) | Low (nonpolar chain) |
| Melting Point | >100°C (predicted) | 85–90°C | 20–25°C (liquid) |
| Stability | High (ether linkage) | Moderate (prone to oxidation) | High |
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